molecular formula C19H18O8 B1217471 8-Methoxycirsilineol CAS No. 16520-78-8

8-Methoxycirsilineol

Cat. No.: B1217471
CAS No.: 16520-78-8
M. Wt: 374.3 g/mol
InChI Key: UBZBPKARIHPOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxycirsilineol is a polymethoxylated flavone, a class of natural compounds found in various plant species, including those from the Lamiaceae family, such as Thymus and Baccharis genera . This compound is of significant interest in biochemical and pharmacological research due to its structural properties and potential bioactivities. Methoxyflavones like this compound are investigated for their role as potential modulators of key biological pathways. Research on related methoxylated flavonoids indicates they may be examined for interactions with enzymes like ATP synthase and the Aryl Hydrocarbon Receptor (AhR) pathway . Studies suggest that methoxylated flavones can exhibit enhanced cellular uptake compared to their non-methylated counterparts, making them particularly valuable for probing cellular mechanisms and function . Our this compound is supplied as a high-purity reagent to ensure consistent and reliable results in your laboratory research. Intended Use and Handling: This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are in the laboratory research phase of development . They are not intended for use in the diagnosis, prevention, or treatment of any disease or medical condition in humans or animals . This product is not a drug or medical device and has not been registered or approved by the FDA or any other regulatory agency for clinical use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7,8-trimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-13-7-9(5-6-10(13)20)12-8-11(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-12/h5-8,20,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZBPKARIHPOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937048
Record name 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7,8-trimethoxy-4H-1-benzopyran-4-one
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Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16520-78-8
Record name 8-Methoxycirsilineol
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URL https://commonchemistry.cas.org/detail?cas_rn=16520-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxycirsilineol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7,8-trimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
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Record name 8-METHOXYCIRSILINEOL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y87O5H1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution

The polymethoxyflavonoid 8-Methoxycirsilineol, also known as 5,4′-dihydroxy-6,7,8,3′-tetramethoxyflavone, has been identified in a variety of plant species across different families. Its natural occurrence is well-documented in several medicinal and aromatic plants. The isolation and identification of this compound often involve chromatographic and spectroscopic techniques.

Isolation from Larrea tridentata

This compound has been purified from the creosote (B1164894) bush, Larrea tridentata, a plant endemic to the arid regions of northern Mexico and the southwestern United States. researchgate.net This plant is utilized in traditional medicine for various ailments, including hypertension. researchgate.net In one study, this compound was extracted from the plant and its vasorelaxant properties were evaluated. researchgate.net The isolation of flavonoids, among other compounds like lignans (B1203133) and terpenes, is a key area of phytochemical research on L. tridentata. researchgate.netnih.gov The process typically involves extraction from the plant's leaves. nih.gov

Presence in Stachys glutinosa

The presence of this compound has been confirmed in Stachys glutinosa, a species belonging to the Lamiaceae family. nih.govekb.egresearchgate.net Fractionation of a dichloromethane (B109758) extract from the aerial parts of Stachys glutinosa led to the isolation of this compound alongside other flavones like xanthomicrol (B191054), sideritoflavone (B190382), and eupatilin. nih.gov The genus Stachys is known for being a rich source of phytochemicals, including a variety of flavone (B191248) derivatives. ekb.egresearchgate.net

Identification in Baccharis pentlandii and Baccharis densiflora

This compound is a major chemical constituent isolated from the leaves of Baccharis pentlandii, a medicinal plant known locally as "Chilca clara". It was identified along with other highly oxygenated flavonoids, xanthomicrol and sideritoflavone, through spectroscopic methods. Notably, Baccharis densiflora was previously identified as Baccharis pentlandii. Studies on B. densiflora also confirm the isolation of this compound. The isolation process from dried leaves of B. densiflora involved maceration in 96% ethanol.

Detection in Cleome droserifolia

The flavone this compound has been detected in Cleome droserifolia. researchgate.net This plant, belonging to the Cleomaceae family, is known in folk medicine and is rich in various phytochemicals, including flavonoids, terpenes, and glycosides. The aerial parts of the plant are typically used for phytochemical investigation. While numerous studies have detailed the rich chemical profile of C. droserifolia, including various flavonoid derivatives, the specific methodologies for the isolation of this compound are often part of broader phytochemical screenings of the plant's extracts.

Association with Citrus Genus Polymethoxyflavonoids

This compound is classified as a hydroxylated polymethoxyflavonoid (HPMF). These compounds are characterized by having both hydroxyl and methoxy (B1213986) groups attached to their basic flavan (B184786) framework and are particularly characteristic of plants in the Citrus genus, where they are found mainly in the peel. Specifically, this compound has been identified in Citrus reticulata (mandarin orange). The identification and study of polymethoxyflavonoids in Citrus species is an active area of research due to their biological activities.

Data Tables

Table 1: Botanical Sources of this compound

Plant SpeciesFamilyPlant Part(s)Reference(s)
Larrea tridentataZygophyllaceaeLeaves researchgate.netnih.gov
Stachys glutinosaLamiaceaeAerial Parts nih.govekb.egresearchgate.net
Baccharis pentlandii / Baccharis densifloraAsteraceaeLeaves
Thymus speciesLamiaceaeNot specified researchgate.net
Cleome droserifoliaCleomaceaeAerial Parts researchgate.net
Citrus reticulataRutaceaePeel (typically)

Table 2: Associated Flavonoids Isolated Alongside this compound

Plant SourceAssociated FlavonoidsReference(s)
Stachys glutinosaXanthomicrol, Sideritoflavone, Eupatilin nih.gov
Baccharis pentlandii / Baccharis densifloraXanthomicrol, Sideritoflavone

Extraction and Purification Techniques

The process of obtaining pure this compound from plant material is a multi-step procedure that begins with extraction, followed by sophisticated purification methods.

The initial step typically involves the extraction of dried and powdered aerial parts of the plant with a solvent. Common methods include maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) using solvents like methanol. nih.gov The choice of solvent and extraction method is crucial for efficiently obtaining a crude extract rich in flavonoids.

Following extraction, the crude extract undergoes fractionation. A common technique involves partitioning the extract between solvents of varying polarity. For instance, a methanolic extract can be fractionated using ethyl acetate (B1210297) with increasing percentages of methanol. nih.gov This initial separation yields fractions enriched with compounds of similar polarity.

Column chromatography is a fundamental technique for the isolation of this compound from the enriched fractions. uobasrah.edu.iq Silica gel is a commonly used stationary phase, which separates compounds based on their polarity. nih.gov The fractions are applied to the column and eluted with a solvent system, gradually increasing in polarity, to separate the constituent compounds.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the final purification and analysis of this compound. Reverse-phase HPLC is often employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. dntb.gov.ua This method separates compounds based on their hydrophobicity, allowing for the isolation of highly pure this compound. The compound's elution can be monitored using a UV detector, as flavonoids typically exhibit strong UV absorbance.

Table 1: HPLC Method Parameters for Flavonoid Analysis

Parameter Details
Column Reverse-phase C18
Mobile Phase Gradient of acetonitrile and water (often with a small percentage of formic or phosphoric acid)
Detection UV Detector (typically in the range of 254-360 nm)
Flow Rate Typically 0.5 - 1.5 mL/min

Once isolated, the definitive identification of this compound is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Both ¹H NMR and ¹³C NMR are essential for elucidating the precise structure.

The ¹H NMR spectrum provides information about the number and environment of protons in the molecule. The chemical shifts (δ) of the methoxy groups (appearing as singlets) are particularly useful in determining their position on the flavonoid skeleton. researchgate.net For example, the presence of four distinct methoxy group signals helps confirm the tetramethoxy substitution pattern. Aromatic proton signals provide details about the substitution on the A and B rings.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the methoxy carbons can be indicative of their substitution pattern (e.g., ortho-substitution). researchgate.net Comparison of the acquired NMR data with published values for this compound and structurally related flavonoids is a crucial step for unambiguous identification. Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are also employed to establish the connectivity between protons and carbons, further confirming the structure.

Table 2: General ¹³C NMR Chemical Shift Ranges for Flavonoid Moieties

Carbon Type Typical Chemical Shift (ppm)
Carbonyl (C-4) 175 - 185
Aromatic/Vinylic (C=C) 90 - 165
Methoxy (O-CH₃) 55 - 63

Total Synthesis Endeavors for Related Flavones (General Discussion)

The synthesis of the flavone core structure, a C6-C3-C6 skeleton, has been a significant area of organic chemistry research mdpi.comacademie-sciences.fr. Several classical and modern methods are employed for constructing this fundamental scaffold, which can then be further elaborated. These general strategies provide a foundation for the total synthesis of specific flavones like this compound.

Baker-Venkataraman Rearrangement: This method involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone ring sioc-journal.cnresearchgate.net. It is a widely used and versatile approach for synthesizing substituted flavones.

Algar-Flynn-Oyamada (AFO) Reaction: This reaction involves the oxidative cyclization of o-hydroxychalcones, typically using alkaline hydrogen peroxide, to yield flavones, flavonols, or aurones depending on the reaction conditions and substrate mdpi.comsioc-journal.cnresearchgate.net.

Chalcone Cyclization: Chalcones, which are 1,3-diarylpropen-1-ones, serve as precursors for flavones. Their cyclization, often under acidic or basic conditions, is a common route to the flavone skeleton mdpi.comresearchgate.netnih.govacademie-sciences.fr. This biomimetic approach mimics natural biosynthetic pathways acs.org.

Other Methods: Newer strategies include transition metal-free reactions like the Stork-Danheiser reaction for flavone synthesis researchgate.net, and carbonylative annulation of iodophenol acetates researchgate.net. Direct C-H bond activation and functionalization on pre-formed chromone (B188151) or flavone substrates also offer powerful tools for rapid access to functionalized derivatives rhhz.net.

These general synthetic routes are adaptable for incorporating specific substituents, such as methoxy groups, into the flavone structure, laying the groundwork for the synthesis of compounds like this compound.

Semisynthetic Modifications and Analog Preparation

Semisynthesis involves modifying naturally occurring compounds or their readily available synthetic precursors to create novel analogs with potentially improved properties. For this compound, which has been identified in plant sources preprints.orgresearchgate.net, semisynthetic approaches can be employed to explore structure-activity relationships.

Modification of Hydroxyl Groups: Naturally occurring flavones often possess hydroxyl groups that can be chemically modified. Common reactions include esterification, etherification, or glycosylation. For instance, methoxylation of hydroxyl groups is a key strategy in creating methoxyflavones, and conversely, demethylation can be used to reveal hydroxyl groups mdpi.comnih.govacs.org.

Derivatization of Cirsilineol (B1669082): As this compound is a methoxy derivative of Cirsilineol, synthetic strategies developed for Cirsilineol or related flavones can be adapted. Modifications might involve introducing or altering substituents on the A or B rings, or on the C ring nih.govacs.org.

Preparation of Analogs: Research has explored the preparation of flavonoid analogs by modifying existing structures. For example, studies have synthesized flavone derivatives containing carboxamide fragments or explored modifications to the flavone scaffold itself nih.govnih.gov. The synthesis of methoxyflavone derivatives by modifying xanthomicrol has also been reported acs.org.

These semisynthetic strategies allow for the systematic exploration of the chemical space around the this compound structure, aiming to enhance specific biological activities or improve pharmacokinetic properties.

Regioselective Functionalization and Structural Diversification

Regioselective functionalization is critical for precisely introducing or modifying chemical groups at specific positions on a molecule, thereby controlling its properties. Structural diversification aims to create a library of related compounds with variations in their chemical makeup.

C-H Bond Functionalization: Advances in direct C-H bond activation provide powerful tools for the rapid synthesis of densely functionalized flavone derivatives. These methods allow for the direct transformation of C-H bonds on the heterocyclic or aromatic rings, offering efficient routes to structural diversity rhhz.net.

Selective Methylation/Demethylation: The precise placement of methoxy groups is a hallmark of methoxyflavones. Enzymes like flavonoid O-methyltransferases (FOMTs) play a role in the regioselective methylation of hydroxyl groups in plants mdpi.comnih.gov. Chemically, selective demethylation of methoxy groups can be achieved using reagents like boron tribromide (BBr₃) to reveal hydroxyl functionalities at specific positions nih.gov.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the aromatic rings of the flavone core. Controlling the regioselectivity of these reactions is often dependent on the existing substituents and reaction conditions nih.govthieme-connect.com.

Modification of Hydroxyl Groups: Regioselective O-alkylation or O-acylation of hydroxyl groups can lead to structural diversification. For example, selective O-glycosylation of flavonoids by fungi has been reported, demonstrating biocatalytic approaches to functionalization mdpi.com.

These techniques enable chemists to systematically alter the structure of flavones, including this compound, to generate libraries of compounds for screening and to understand the impact of specific structural modifications on biological activity.

Compound List:

this compound

Cirsilineol

Flavone

Flavonol

Flavanone

Isoflavonoid

Neoflavonoid

Flavanol

Anthocyanin

Chalcone

Aurone

Xanthomicrol

Sideritoflavone

Eupatilin

Naringenin

Apigenin

Kaempferol

Myricetin

Quercetin

Luteolin

Genkwanin

Tangeretin

Nobiletin

Isosinensetin

Gardenin A

Gardenin B

Gardenin C

Gardenin D

Hydnocarpin

Primuletin (5-Hydroxyflavone)

7-Methylsudachitin

7-O-Methylsudachietin

5,4′-Dihydroxy-6,7,8,3′-tetramethoxyflavone

5,4′-dihydroxy-6,7,8-trimethoxyflavone

5,4,'3′-trihydroxy-6,7,8-trimethoxyflavone

Cardiovascular System Modulation

Pre-clinical investigations have highlighted the potential of this compound to modulate the cardiovascular system, specifically through its significant vasorelaxant properties. Studies on isolated arterial preparations have begun to elucidate the mechanisms underlying these effects.

Vasorelaxant Effects in Isolated Arteries (e.g., Guinea Pig Mesenteric Artery Rings)

Research has demonstrated that this compound exerts a potent relaxant effect on vascular smooth muscle. In studies utilizing mesenteric artery rings isolated from male guinea pigs, which were pre-contracted with phenylephrine, this compound induced a complete, dose-dependent relaxation. preprints.orgpreprints.org The potency of this effect was quantified by its half-maximal effective concentration (EC50). The compound showed comparable efficacy in tissues with an intact endothelium and those where the endothelium had been removed, suggesting the primary site of action is the vascular smooth muscle itself. preprints.orgpreprints.org

Table 1: Vasorelaxant Effect of this compound on Guinea Pig Mesenteric Artery Rings
Tissue PreparationEC50 (M)Reference
Endothelium-Intact4.26 ± 1.16 x 10⁻⁶ preprints.orgpreprints.org
Endothelium-Free4.56 ± 1.64 x 10⁻⁶ preprints.orgpreprints.org

Mechanisms Involving Ion Channel Activity (e.g., Potassium Channels, KV Channels)

The vasorelaxant action of this compound is significantly linked to its influence on ion channel activity, particularly voltage-gated potassium (KV) channels. preprints.orgpreprints.org Potassium channels are crucial regulators of vascular smooth muscle membrane potential; their opening leads to potassium ion efflux, causing hyperpolarization and subsequent relaxation. nih.gov

Studies revealed that while the relaxant effect of this compound was not diminished by calcium channel blockers (nifedipine, verapamil) or a blocker of large-conductance calcium-activated potassium channels (iberiotoxin), it was partially reversed by tetraethylammonium (B1195904) (TEA), a known blocker of KV channels. preprints.orgresearchgate.net Further electrophysiological analysis on isolated smooth muscle cells from the mesenteric artery confirmed these findings. Application of this compound did not affect calcium currents but significantly increased TEA-sensitive potassium currents. preprints.orgresearchgate.net This evidence strongly suggests that this compound causes vasorelaxation primarily by activating KV channels, leading to membrane hyperpolarization and making the smooth muscle cells less likely to contract. preprints.orgpreprints.org

Endothelium-Independent Vasorelaxation Pathways

A key finding in the pre-clinical evaluation of this compound is that its vasodilatory effect occurs through an endothelium-independent pathway. preprints.orgresearchgate.net The endothelium is a critical regulator of vascular tone, releasing various factors that cause relaxation or contraction. nih.govnih.gov However, experiments showed no significant difference in the relaxant potency (EC50 values) of this compound between mesenteric artery rings with and without a functional endothelium. preprints.org

This indicates that the compound does not rely on endothelium-derived relaxing factors like nitric oxide (NO) or prostacyclin to exert its effect. Instead, it acts directly on the vascular smooth muscle cells. preprints.org The proposed mechanism involves the direct activation of KV channels on these muscle cells, which is a hallmark of an endothelium-independent vasorelaxation pathway. preprints.orgresearchgate.net

Anti-inflammatory Potential

In addition to its cardiovascular effects, this compound, as a flavonoid isolated from Larrea tridentata, is associated with potential anti-inflammatory activities, a characteristic shared by many compounds in this class. researchgate.net

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production Suppression in Macrophages)

During an inflammatory response, immune cells like macrophages can be activated by stimuli such as bacterial lipopolysaccharide (LPS). nih.gov This activation leads to the production of high concentrations of inflammatory mediators, including nitric oxide (NO), through the action of inducible nitric oxide synthase (iNOS). nih.govnih.gov While NO is crucial for pathogen killing, its overproduction can contribute to tissue damage in chronic inflammatory conditions. thno.org

Flavonoids, such as resveratrol, have been shown to exert anti-inflammatory effects by suppressing the production of NO in activated macrophages. nih.gov This is achieved by inhibiting the expression of the iNOS enzyme at both the protein and mRNA levels. nih.govresearchgate.net Given that this compound belongs to the flavonoid family, it is plausible that it may share this ability to modulate key inflammatory mediators, although direct studies on its effect on NO production in macrophages are needed for confirmation.

Cellular Signaling Pathway Modulation (e.g., Inhibition of IκB Degradation in NF-κB Pathway)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and controls the expression of many pro-inflammatory genes, including iNOS. nih.govnih.gov In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon receiving an inflammatory stimulus, IκBα is phosphorylated and subsequently degraded by the proteasome. nih.gov This degradation frees NF-κB to move into the nucleus and activate the transcription of target genes. nih.gov

Enzyme Regulatory Activities

The interaction of flavonoids with various enzyme systems is a significant area of pharmacological research. This compound, a polymethoxyflavone, is anticipated to exhibit regulatory activities on key enzymes involved in drug and xenobiotic metabolism.

Inhibition of Cytochrome P450 (CYP) Enzymes (e.g., CYP1A2 and CYP3A4 in vitro)

While direct in vitro studies on the inhibitory effects of this compound on cytochrome P450 enzymes CYP1A2 and CYP3A4 are not extensively documented in the available literature, the broader class of polymethoxyflavones (PMFs) has been investigated for such properties. Generally, flavonoids are known to interact with CYP enzymes, which can lead to inhibition of their metabolic activity. scielo.brnih.gov For instance, certain phenolic compounds have demonstrated inhibitory potential against CYP1A2 and CYP3A4 in silico and in vitro. researchgate.net The inhibitory concentration (IC50) values for some flavonoids against CYP1A2 have been reported to be in the micromolar range. frontiersin.org Asenapine, for example, displayed potent inhibition of CYP1A2 and weak inhibition of CYP3A4. nih.gov Given that this compound is a polymethoxyflavone, it is plausible that it could also exhibit inhibitory effects on these enzymes. However, without specific experimental data for this compound, any such potential remains speculative and requires dedicated in vitro investigation.

Implications for Xenobiotic Metabolism and Potential Research Interactions

The potential inhibition of Cytochrome P450 enzymes by compounds like this compound carries significant implications for xenobiotic metabolism. tandfonline.com Xenobiotics are foreign substances to an organism, and CYPs, particularly CYP1A2 and CYP3A4, are crucial for their breakdown and elimination. researchgate.net Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs that are substrates for these CYPs, potentially increasing their plasma concentrations and risk of toxicity. nih.gov

Polymethoxyflavones (PMFs), the class to which this compound belongs, have been noted for their interactions with drug-metabolizing enzymes and transporters. tandfonline.comsciopen.com For example, citrus PMFs have been shown to inhibit organic anion transporting polypeptides (OATPs), which are involved in the uptake of drugs into cells. nih.gov The modulation of such pathways by PMFs suggests that these compounds could be involved in food-drug interactions. nih.gov Research into the impact of PMFs on xenobiotic metabolism has highlighted their ability to modulate the expression of phase II detoxifying enzymes, which are also critical for clearing toxic substances. tandfonline.com Therefore, future research on this compound should investigate its potential to influence the metabolism of xenobiotics, which would be crucial for understanding its safety profile and potential for drug interactions. nih.gov

Neurological System Interactions

Recent studies have begun to explore the interactions of methoxyflavones with the central nervous system, including their potential to modulate opioid receptor activity.

Binding Affinity to Opioid Receptors (μ and δ)

A study investigating methoxyflavones from Stachys glutinosa identified this compound as one of the isolated compounds and evaluated its binding affinity for μ (mu) and δ (delta) opioid receptors. nih.gov The results demonstrated that this compound exhibits a measurable affinity for these receptors. Specifically, the binding affinity (Ki) of this compound was determined to be greater than 10 μM for both μ and δ opioid receptors. nih.gov While this affinity is considered modest, it indicates a potential interaction with the opioid system.

Table 1: Opioid Receptor Binding Affinities of Methoxyflavones from Stachys glutinosa

Compound μ-Opioid Receptor Ki (μM) δ-Opioid Receptor Ki (μM)
Xanthomicrol 0.83 3.6
Sideritoflavone > 10 > 10
This compound > 10 > 10
Eupatilin > 10 > 10

Data sourced from Ortega et al., 2018. nih.gov

In Silico and In Vitro Studies on Receptor Interactions

The investigation of methoxyflavones' interaction with opioid receptors has been supported by both in silico and in vitro methodologies. nih.gov Molecular docking studies, a form of in silico research, have been employed to predict and analyze the binding poses of related methoxyflavones within the opioid receptor binding sites. nih.govplos.orgmdpi.com For instance, docking experiments with xanthomicrol, a related flavone from the same study, provided insights into the structural requirements for binding to the μ-opioid receptor. nih.gov

The in vitro binding assays, which produced the Ki values, confirm a direct interaction between these flavonoids and the opioid receptors. nih.govresearchgate.netnih.gov Although the affinity of this compound itself was not as potent as other compounds tested in the same study, its ability to bind to μ and δ receptors opens avenues for further research. nih.gov Future studies could explore how the specific methoxy group arrangement on the cirsilineol backbone influences receptor affinity and functional activity, potentially through the synthesis and evaluation of related analogues.

Antimicrobial and Quorum Sensing Modulation

The potential of natural products to combat microbial growth and interfere with bacterial communication systems is a burgeoning field of study.

Extracts from various species of the Stachys genus, the same genus from which this compound has been isolated, have demonstrated antimicrobial properties. researchgate.netmdpi.comnih.govnih.govresearchgate.net Studies on different Stachys species have reported activity against a range of bacteria, particularly Gram-positive strains. researchgate.netmdpi.com While these studies did not specifically test this compound, the general antimicrobial activity of the genus suggests that its chemical constituents, including polymethoxyflavones, may contribute to these effects. mdpi.com

Furthermore, flavonoids as a chemical class are increasingly recognized for their ability to modulate quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation. nih.gov Polymethoxyflavones from citrus, for example, have been investigated for their ability to interfere with QS signaling. nih.gov This modulation can disrupt bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. Given that this compound is a polymethoxyflavone, it represents a candidate for future investigations into quorum sensing inhibition.

Anticancer Research (Pre-clinical In Vitro Studies)

A study investigating the toxicity of methoxyflavones isolated from Baccharis densiflora revealed that this compound exhibited differential effects on the proliferation of various human breast cancer cell lines. nih.gov The study assessed the impact of the compound on the MCF-7 and HCC1937 breast cancer cell lines, as well as the JIMT-1 breast cancer cell line, which has a sub-population of cancer stem cells (CSCs). nih.gov Additionally, the normal-like breast cell line, MCF-10A, was used as a control. nih.gov

The research demonstrated that this compound was non-toxic to all tested cell lines at concentrations below 100 μM. nih.gov This suggests a low cytotoxic profile against both cancerous and non-cancerous breast epithelial cells under the tested conditions. nih.gov

The same study provided a comparative analysis of this compound with two other structurally related methoxyflavones: xanthomicrol and sideritoflavone. nih.gov The results highlighted a significant difference in the cytotoxic activity of these compounds. nih.gov

While this compound was found to be non-toxic below 100 μM, xanthomicrol showed an IC₅₀ (half-maximal inhibitory concentration) between 50 and 100 μM. nih.gov In stark contrast, sideritoflavone was found to be highly toxic, with a single-digit μM IC₅₀ in all the breast cancer cell lines tested. nih.gov This comparative data underscores the critical role of the specific substitution pattern on the flavonoid backbone in determining the anticancer activity of methoxyflavones. nih.gov

Table 1: Comparative Toxicity of Methoxyflavones on Breast Cancer Cell Lines

CompoundCell Lines TestedConcentration for EffectObserved Effect
This compound MCF-7, HCC1937, JIMT-1, MCF-10A< 100 μMNon-toxic
Xanthomicrol MCF-7, HCC1937, JIMT-1, MCF-10A50-100 μMIC₅₀
Sideritoflavone MCF-7, HCC1937, JIMT-1, MCF-10ASingle-digit μMIC₅₀

Antioxidant Properties (General Flavonoid Context)

Flavonoids, the class of compounds to which this compound belongs, are well-documented for their antioxidant properties. mdpi.comnih.gov The antioxidant capacity of flavonoids is primarily attributed to their phenolic hydroxyl groups, which can scavenge reactive oxygen species (ROS) through hydrogen atom or electron donation. mdpi.com The arrangement and number of these hydroxyl groups, as well as the presence of other substituents like methoxy groups, can significantly influence their antioxidant activity. nih.gov

While direct studies on the antioxidant activity of this compound are limited, the presence of phenolic hydroxyl groups in its structure suggests it may possess antioxidant capabilities, a characteristic feature of the broader flavonoid family. mdpi.comnih.gov The methoxy groups present on the this compound structure may also modulate its antioxidant potential. nih.gov

Biological Activities and Research Findings

Vasorelaxant Effects Mediated by Potassium Channels

One of the most extensively studied activities of this compound is its capacity to induce vasorelaxation in arterial smooth muscle. In experimental models using guinea pig mesenteric artery rings, 8-M demonstrated a potent ability to relax pre-contracted vessels. The compound achieved complete relaxation of contractions induced by phenylephrine, a common vasoconstrictor. The efficacy of this relaxation was quantified by EC₅₀ values, which represent the concentration of the compound required to elicit 50% of the maximal response. For 8-M, these values were reported as 4.26 ± 1.16 x 10⁻⁶ M for endothelium-intact rings and 4.56 ± 1.64 x 10⁻⁶ M for endothelium-free rings, indicating a dose-dependent relaxant effect preprints.orgpreprints.orgresearchgate.net.

Further investigations elucidated the mechanism behind this vasorelaxation, revealing a critical role for voltage-activated potassium (KV) channels. Electrophysiological studies on freshly isolated vascular smooth muscle cells showed that 8-M significantly increased TEA-sensitive potassium currents. This enhancement of potassium efflux leads to hyperpolarization of the cell membrane, making it less likely to initiate or sustain a contraction preprints.orgpreprints.orgresearchgate.net. Importantly, the relaxant effect of 8-M was not diminished by the presence of nifedipine (B1678770) or verapamil, which are known blockers of L-type calcium channels (Caᵥ1.2) preprints.orgpreprints.orgresearchgate.net. This suggests that the vasorelaxation is not primarily mediated by altering calcium influx through these channels. However, the effect was partially reversed by Tetraethylammonium (B1195904) (TEA), a known blocker of various potassium channels, including KV channels, further supporting the hypothesis of KV channel activation preprints.orgpreprints.orgresearchgate.net. The ability of 8-M to activate KV channels in an endothelium-independent manner highlights its direct action on vascular smooth muscle cells, offering a potential therapeutic avenue for conditions involving vascular dysfunction.

Anti-inflammatory Properties

Evidence also points towards anti-inflammatory properties of this compound. Studies involving Cleome droserifolia, a plant from which 8-M has been isolated, reported that this flavonoid analog, along with related compounds, could suppress the production of nitric oxide (NO) in macrophages. Additionally, it was observed to reduce the release of histamine (B1213489) and β-hexosaminidase, key mediators in inflammatory and allergic responses preprints.orgpreprints.orgresearchgate.net. These findings suggest that 8-M may modulate immune cell activity and inflammatory signaling pathways, aligning with the well-established anti-inflammatory roles of many flavonoids and PMFs globalsciencebooks.infonih.govnih.govresearchgate.netresearchgate.netjst.go.jpresearchgate.net.

Data Tables

The following tables summarize key information regarding the sources, isolation, and biological activities of 8-Methoxycirsilineol based on the reviewed literature.

Table 1: Sources and Isolation of this compound

Plant SpeciesPart UsedIsolation MethodYield (from L. tridentata)Purity (HPLC)Molecular FormulaMolecular Weight ( g/mol )
Larrea tridentataLeavesFlash column chromatography123 mg (0.01% w/w) from 967g98.3%C₁₉H₁₈O₈374.3
Sideritis genusNot specifiedNot specifiedNot specifiedNot specifiedC₁₉H₁₈O₈374.3
Thymus speciesNot specifiedNot specifiedNot specifiedNot specifiedC₁₉H₁₈O₈374.3
Cleome droserifoliaNot specifiedNot specifiedNot specifiedNot specifiedC₁₉H₁₈O₈374.3
Rabdosia rubescentNot specifiedNot specifiedNot specifiedNot specifiedC₁₉H₁₈O₈374.3
Baccharis densifloraAerial partsNot specifiedNot specifiedNot specifiedC₁₉H₁₈O₈374.3
Stachys glutinosaAerial partsDichloromethane (B109758) extract, FractionationNot specifiedNot specifiedC₁₉H₁₈O₈374.3

Table 2: Reported Biological Activities of this compound

ActivityTarget/SystemMechanismKey FindingsReference(s)
VasorelaxationGuinea pig mesenteric artery ringsActivation of voltage-activated potassium (KV) channelsComplete relaxation of phenylephrine-induced contraction. EC₅₀ = 4.26 ± 1.16 x 10⁻⁶ M (endothelium intact), 4.56 ± 1.64 x 10⁻⁶ M (endothelium-free). preprints.orgpreprints.orgresearchgate.net
Anti-inflammatoryMacrophages (from Cleome droserifolia)Suppression of NO production, reduced mediator releaseSuppressed nitric oxide production, reduced histamine (B1213489) and β-hexosaminidase release. preprints.orgpreprints.orgresearchgate.net
Cellular ToxicityHuman breast cancer cell lines (MCF-7, JIMT-1)Not specifiedNon-toxic at concentrations below 100 μM. researchgate.netnih.govlu.se
Cytochrome P450 InhibitionNot specifiedNot specifiedIdentified as an effective inhibitor of cytochrome P450 (CYP). redalyc.org

Compound List

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Features

Pharmacophores represent the essential three-dimensional arrangement of functional groups and their spatial relationships that are necessary for a molecule to elicit a specific biological response. Identifying these features for 8-methoxycirsilineol involves analyzing its chemical structure in relation to its known or potential biological activities. Flavonoids, in general, possess characteristic structural elements that contribute to their bioactivity, including hydroxyl groups, methoxy (B1213986) groups, and specific ring systems.

Studies comparing different methoxyflavones have indicated that the presence and position of functional groups significantly impact their biological profiles. For instance, a comparative analysis of methoxyflavones from Baccharis densiflora, including this compound, xanthomicrol (B191054), and sideritoflavone (B190382), revealed distinct toxicological profiles. Specifically, sideritoflavone, which possesses a catechol fragment (two adjacent hydroxyl groups), was found to be markedly more toxic than xanthomicrol, while this compound showed no toxicity up to 100 μM. This observation suggests that the presence of a catechol moiety is critical for the observed toxicity in this series, implying that the methoxy groups in this compound alter its interaction with cellular targets compared to compounds with hydroxyl groups d-nb.info. This highlights the importance of the methoxy substituents at positions 6, 7, and 8, as well as the hydroxyl group at position 5 and the methoxy group at position 3' on the phenyl ring, as key determinants of its specific biological activity and safety profile.

General pharmacophore modeling studies, while not always specific to this compound, illustrate the types of features that are typically identified. These can include hydrogen bond acceptors and donors, hydrophobic groups, and aromatic rings, which collectively define the molecule's ability to bind to a target protein 3ds.commedsci.orgplos.org. The specific arrangement and electronic properties of these features in this compound are critical for its biological interactions.

Impact of Structural Modifications on Biological Activity

Structural modifications of flavonoids are often undertaken to enhance their desirable properties, such as solubility, bioavailability, stability, and potency, or to reduce undesirable effects nih.gov. For this compound, understanding how alterations to its core structure affect its biological activity is a key aspect of SAR studies.

One approach to studying SAR involves synthesizing derivatives of naturally occurring compounds. For example, in research investigating methoxyflavones from Stachys glutinosa for their binding affinity to opioid receptors, two methoxyflavones, 5-demethyltangeretin and tangeretin, were synthesized through the methoxylation of xanthomicrol. These synthesized compounds, along with isolated natural products including this compound, were then evaluated. While xanthomicrol (which possesses hydroxyl groups) demonstrated the highest binding affinity to both μ and δ opioid receptors, this study illustrates how structural modifications, such as methoxylation, can alter the biological activity of flavonoid compounds acs.orgmolaid.com. This suggests that the specific pattern of methoxylation in this compound contributes to its unique pharmacological profile compared to other related flavonoids.

The comparative toxicity study mentioned earlier also underscores the impact of structural differences. The absence of a catechol fragment in this compound, in contrast to sideritoflavone, resulted in a significantly different toxicity profile d-nb.info. This implies that replacing hydroxyl groups with methoxy groups, or altering the position of these substituents, can profoundly influence a compound's interaction with biological systems, leading to variations in efficacy and safety.

Analytical Methodologies for Research Applications

Quantitative Determination Techniques

The quantification of 8-Methoxycirsilineol, often in complex matrices such as plant extracts or biological fluids, relies on high-resolution separation techniques coupled with sensitive detection methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of polymethoxyflavones like this compound. nih.gov A validated reversed-phase HPLC (RP-HPLC) method is commonly developed for the analysis of PMFs. nih.gov For the separation of these structurally similar compounds, specialized stationary phases, such as polar embedded columns, can be utilized to achieve full resolution.

A typical HPLC system for the analysis of this compound would consist of a C18 column and a mobile phase gradient of water (often with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector, as the flavonoid structure possesses strong chromophores that absorb light in the UV spectrum.

Table 1: Illustrative HPLC Parameters for Polymethoxyflavone Analysis

ParameterTypical Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed linear gradient from a lower to a higher concentration of Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 280 nm or 340 nm)
Injection Volume 10-20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is especially valuable for pharmacokinetic studies where analyte concentrations can be very low. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the target analyte.

An electrospray ionization (ESI) source is commonly used, which can be operated in either positive or negative ion mode, depending on the compound's ability to gain or lose a proton. For flavonoids, both modes can be effective.

Table 2: Representative LC-MS/MS Settings for Flavonoid Quantification

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compound
Product Ion (Q3) Specific fragment ions
Collision Gas Argon
Source Temperature 350-500 °C
Capillary Voltage 3-4 kV

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound, however, due to the low volatility of flavonoids, a derivatization step is required prior to analysis. mdpi.comyoutube.com This process involves chemically modifying the compound to increase its volatility. A common derivatization technique for compounds with hydroxyl groups, like this compound, is silylation. youtube.comnih.gov In this process, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. youtube.com

Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for compound identification by comparison to spectral libraries.

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The unambiguous identification of this compound relies on spectroscopic techniques that provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules. springernature.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are employed to determine the connectivity of atoms within the molecule.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. acs.org High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, which aids in confirming its molecular formula. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, and the resulting fragmentation pattern provides valuable structural information. researchgate.netresearchgate.netnih.gov For polymethoxyflavones, common fragmentation pathways include the loss of methyl radicals (•CH₃) and carbon monoxide (CO). acs.orgmdpi.com

Table 3: Key Spectroscopic Data for Structural Confirmation

TechniqueInformation Provided
¹H NMR Number of different types of protons, their chemical environment, and spin-spin coupling with neighboring protons.
¹³C NMR Number of different types of carbon atoms and their chemical environment.
2D NMR (COSY, HSQC, HMBC) Connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
High-Resolution Mass Spectrometry (HRMS) Accurate mass of the molecular ion, used to determine the elemental composition.
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern of the molecular ion, providing structural clues.

Method Validation Parameters for Research Use (e.g., Linearity, Precision, Accuracy, Detection and Quantitation Limits)

For any quantitative analytical method to be considered reliable for research purposes, it must undergo a thorough validation process. The International Council for Harmonisation (ICH) provides guidelines for analytical procedure validation. europa.euich.orgamsbiopharma.comich.orgfda.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) close to 1.0 indicates good linearity.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 4: Typical Acceptance Criteria for Method Validation Parameters

ParameterAcceptance Criterion
Linearity (r²) ≥ 0.99
Precision (RSD) ≤ 15% (lower for higher concentrations)
Accuracy (% Recovery) 80-120%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1

By employing these validated analytical methodologies, researchers can ensure the quality and integrity of the data generated in their studies of this compound.

The most relevant information pertains to the compound's in vitro inhibitory effects on cytochrome P450 (CYP) enzymes. Specifically, this compound has been reported as an inhibitor of CYP1A2 and CYP3A4, with IC50 values of 2.41 µM and 1.71 µM, respectively srce.hrnih.govmdpi.com. This indicates a potential role in drug metabolism by affecting the activity of these key enzymes.

However, detailed quantitative data for the following aspects, crucial for the requested article, were not found:

Pharmacokinetics and Metabolism Studies Pre Clinical Models

Preclinical Pharmacokinetic Modeling and Prediction:Studies detailing the development or application of pharmacokinetic models for 8-Methoxycirsilineol to predict its in vivo behavior or human pharmacokinetics were not identified.

Without specific experimental data for these sections, it is not possible to generate a thorough, informative, and scientifically accurate article with the required data tables for this compound.

Compound Name List:

this compound

Future Research Directions and Translational Perspectives Pre Clinical

Elucidation of Additional Molecular Targets and Pathways

While 8-Methoxycirsilineol has been shown to interact with potassium channels and inhibit specific cytochrome P450 enzymes, its full spectrum of molecular targets and the downstream signaling pathways it influences are not comprehensively understood researchgate.netmdpi.compreprints.orgscielo.br. Future research should prioritize the identification of novel molecular targets. This could involve employing unbiased screening methods, such as affinity chromatography coupled with mass spectrometry, to identify proteins that bind to this compound. Furthermore, detailed investigations into the signaling cascades activated or inhibited by 8-M are warranted. For instance, understanding the precise mechanisms underlying its vasorelaxant effects, beyond general KV channel activation, could reveal interactions with specific ion channel subtypes or regulatory proteins. Additionally, its reported affinity for opioid receptors suggests a need for further exploration into its potential central nervous system (CNS) effects and related pathways acs.org.

Design and Synthesis of Novel Analogs with Enhanced Selectivity or Potency

The structure-activity relationship (SAR) of flavonoids is well-documented, with subtle structural modifications often leading to significant changes in biological activity and selectivity mdpi.comnih.gov. Current research suggests that the presence of specific functional groups, such as the catechol fragment, can influence the toxicity profile of related methoxyflavones, with this compound exhibiting lower toxicity compared to some counterparts d-nb.info. This indicates that structural modifications could be a fruitful strategy for developing analogs with improved therapeutic indices. Future pre-clinical efforts should focus on the rational design and synthesis of novel this compound analogs. This could involve systematic variations in the number and position of methoxy (B1213986) and hydroxyl groups, modifications to the flavonoid core structure, or the introduction of novel substituents. The goal would be to enhance potency against specific targets, improve selectivity, and optimize pharmacokinetic properties, such as bioavailability and metabolic stability.

Development of Advanced Pre-clinical In Vivo Models for Efficacy and Mechanistic Studies

Current in vivo data for this compound primarily stems from studies on plant extracts or specific isolated effects, such as vasorelaxation in isolated guinea pig mesenteric artery rings researchgate.netpreprints.org. To translate its potential therapeutic benefits into clinical applications, the development and utilization of more advanced and disease-specific pre-clinical in vivo models are crucial. For its observed cardiovascular effects, studies in animal models of hypertension, atherosclerosis, or other vascular pathologies would be essential to evaluate efficacy and safety under physiological conditions. If other potential therapeutic applications, such as anti-inflammatory or neuroprotective effects, are identified, then corresponding in vivo models for these conditions would be necessary. These advanced models will not only assess efficacy but also provide critical insights into the pharmacokinetics, pharmacodynamics, and systemic mechanisms of action of this compound.

Integration of Multi-omics Data (e.g., Proteomics, Metabolomics) to Understand Biological Responses

The advent of multi-omics technologies has revolutionized the comprehensive understanding of complex biological systems and cellular responses to therapeutic agents escholarship.orgwindows.netresearchgate.net. Applying integrated omics approaches to this compound treatment could provide unprecedented insights into its molecular footprint. Future research could involve applying transcriptomics (e.g., RNA-sequencing), proteomics (e.g., mass spectrometry-based profiling), and metabolomics to cellular or animal models exposed to 8-M. The integration of these diverse datasets, using advanced bioinformatics and systems biology approaches, can help identify key molecular pathways affected, discover novel biomarkers of response or toxicity, and elucidate previously unrecognized mechanisms of action. This holistic approach is vital for a deeper understanding of how 8-M exerts its effects at a systems level.

Investigation of Synergistic Effects with Other Phytochemicals or Conventional Agents (Pre-clinical)

Flavonoids are often found in complex mixtures within plants, and their biological activities can be modulated by interactions with other phytochemicals researchgate.netucl.ac.ukresearcherslinks.com. Preliminary evidence suggests potential synergistic effects among flavonoids or with other natural products ucl.ac.ukijpsonline.com. Future pre-clinical research should systematically investigate the potential synergistic or additive effects of this compound when combined with other bioactive natural compounds. This could lead to the development of multi-component natural therapies with enhanced efficacy. Furthermore, given its known inhibition of CYP1A2 and CYP3A4 enzymes mdpi.comscielo.br, pre-clinical studies are needed to assess its pharmacokinetic interactions with conventional drugs metabolized by these enzymes. Understanding these potential drug-drug interactions is critical for ensuring the safe and effective co-administration of this compound with pharmaceutical agents.

Data Tables

Table 1: Summary of Known Biological Activities and Potential Future Research Areas for this compound

Known Activity/TargetCurrent EvidenceFuture Research Focus
VasorelaxationActivation of KV channels, relaxation of guinea pig mesenteric artery rings researchgate.netpreprints.orgInvestigate specific KV channel subtypes involved; assess efficacy in animal models of hypertension; explore endothelium-independent mechanisms.
CYP Enzyme InhibitionInhibition of CYP1A2 and CYP3A4 (IC50 values reported) mdpi.comscielo.brCharacterize precise binding sites and kinetics; explore potential for drug-drug interactions with substrates of these enzymes; investigate in vivo implications.
CytotoxicityLow toxicity in breast cancer cell lines (e.g., JIMT-1) up to 100 µM d-nb.infoFurther assess toxicity profile in various cell types and in vivo models; investigate mechanisms of low toxicity; explore potential for combination therapies.
Opioid Receptor BindingAffinity for μ and δ opioid receptors (mentioned in context of xanthomicrol (B191054) SAR) acs.orgElucidate specific binding interactions and functional consequences; explore potential analgesic or other CNS effects.
Antioxidant/Anti-inflammatoryImplied by flavonoid class and some plant extract studies cymitquimica.compreprints.orgresearcherslinks.comDirectly assess antioxidant and anti-inflammatory potential in relevant cellular and animal models; identify downstream molecular pathways.

Table 2: Proposed Pre-clinical Research Methodologies for Future Directions

Future Research DirectionProposed Methodologies
9.1. Elucidation of Additional Molecular Targets and PathwaysTarget identification assays (e.g., pull-down assays, affinity chromatography), receptor binding assays, pathway analysis (e.g., Western blotting, reporter gene assays), genetic knockout/knockdown studies.
9.2. Design and Synthesis of Novel AnalogsMedicinal chemistry synthesis, structure-activity relationship (SAR) studies, computational modeling (docking, QSAR), in vitro screening of synthesized analogs for potency and selectivity.
9.3. Development of Advanced Pre-clinical In Vivo ModelsAnimal models of specific diseases (e.g., hypertension, neuroinflammation, metabolic disorders), pharmacodynamic studies, pharmacokinetic profiling, advanced imaging techniques, physiological monitoring.
9.4. Integration of Multi-omics DataTranscriptomics (RNA-seq), proteomics (mass spectrometry), metabolomics (GC-MS, LC-MS), integration of datasets using bioinformatics tools, pathway enrichment analysis, network analysis.
9.5. Investigation of Synergistic EffectsCombination therapy studies (in vitro and in vivo), drug interaction assays (e.g., CYP inhibition assays), pharmacokinetic studies of combined agents, assessment of additive or synergistic effects on disease markers.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 8-Methoxycirsilineol, and how are they validated in analytical workflows?

  • Methodological Answer : this compound is a methylated flavone with a molecular formula of C19H18O7\text{C}_{19}\text{H}_{18}\text{O}_7. Its structure includes a 5,4'-dihydroxy-6,7,3'-trimethoxyflavone backbone, with an additional methoxy group at the 8-position. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy for proton and carbon assignments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. The National Institute of Standards and Technology (NIST) provides reference data for cross-verification of spectral peaks .

Q. What standardized protocols exist for isolating this compound from plant matrices like Thymus vulgaris?

  • Methodological Answer : Methanolic or ethanolic extraction is commonly used due to flavonoids' solubility in polar solvents. Subsequent purification involves column chromatography (e.g., silica gel or Sephadex LH-20) and preparative HPLC with UV detection at 340 nm, optimized for flavone absorbance. For reproducibility, the European Scientific Cooperative on Phytotherapy (ESCOP) guidelines recommend documenting solvent ratios, temperature, and gradient elution parameters. Seasonal variation in plant material must be accounted for by standardizing harvest times .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding this compound’s spasmolytic mechanisms in smooth muscle studies?

  • Methodological Answer : Contradictions arise from differing experimental models (e.g., isolated guinea pig ileum vs. rat aorta) and variations in compound purity. To resolve discrepancies:

  • Use receptor-binding assays (e.g., calcium channel blockade or phosphodiesterase inhibition tests) to isolate mechanisms.
  • Apply the Cochrane Collaboration’s risk-of-bias tool (ROB2) to systematically evaluate preclinical studies for confounding factors like dosage inconsistencies or inadequate controls .

Q. What experimental designs are optimal for quantifying seasonal variability in this compound content within Thymus species?

  • Methodological Answer : Longitudinal studies with monthly sampling over 12+ months are recommended. Pair HPLC quantification with climate data (e.g., temperature, precipitation) to correlate environmental factors with flavone levels. Use ANOVA to assess intra-annual variability and Tukey’s post-hoc test for pairwise comparisons. Reference materials from herbarium specimens can normalize baseline data .

Q. How should researchers validate analytical methods for this compound quantification to ensure reproducibility across laboratories?

  • Methodological Answer : Follow the International Council for Harmonisation (ICH) Q2(R1) guidelines for method validation. Key parameters include:

  • Linearity : Calibration curves (R² > 0.995) across 80–120% of expected concentrations.
  • Precision : Intra-day and inter-day relative standard deviation (RSD) ≤ 5%.
  • Accuracy : Spike-and-recovery tests (95–105% recovery).
    Cross-validate results using NIST-certified standards and inter-laboratory round-robin trials .

Q. What strategies mitigate matrix interference when detecting this compound in complex plant extracts?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Use solid-phase extraction (SPE) with C18 cartridges to remove polysaccharides and phenolic acids. Matrix-matched calibration curves and standard addition methods correct for ion suppression/enhancement effects .

Methodological Frameworks for Critical Analysis

Q. How can systematic reviews be structured to synthesize heterogeneous data on this compound’s pharmacological effects?

  • Methodological Answer : Adhere to PRISMA guidelines for literature screening, data extraction, and bias assessment. Use PICOS criteria (Population: cell/animal models; Intervention: this compound dosage; Comparison: controls/positive drugs; Outcomes: IC50/EC50 values; Study design: in vitro/in vivo). Meta-analyses should employ random-effects models to account for inter-study variability .

Q. What statistical approaches are recommended for dose-response studies of this compound in anti-inflammatory assays?

  • Methodological Answer : Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC50 values with 95% confidence intervals. For multiplex assays (e.g., COX-2 inhibition and cytokine profiling), apply false discovery rate (FDR) correction to minimize Type I errors. Replicate experiments ≥3 times to ensure power >80% .

Notes for Rigorous Reporting

  • Structural Data : Always reference NIST Chemistry WebBook entries for spectral validation .
  • Pharmacological Studies : Differentiate between crude extracts and purified this compound to avoid confounding effects from co-occurring compounds .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies and declare conflicts of interest per journal requirements (e.g., MedChemComm’s graphical abstract rules) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.